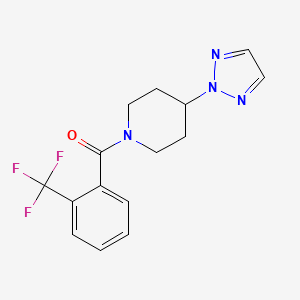
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that contains a triazole ring, a piperidine ring, and a trifluoromethylphenyl group . The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The trifluoromethylphenyl group consists of a phenyl ring (a six-membered carbon ring) with a trifluoromethyl group (-CF3) attached .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A new series of compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .Molecular Structure Analysis
The molecular structure of this compound can be characterized by various spectroscopic techniques. For instance, the IR absorption spectra can provide information about the presence of functional groups . The 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds structurally related to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has focused on their synthesis and structural characterization. For example, thermal, optical, etching, and structural studies, along with theoretical calculations, have been conducted on related compounds. These studies have involved characterizing synthesized compounds by different spectroscopic techniques and confirming their structure via single crystal X-ray diffraction. This research highlights the importance of understanding the physical and chemical properties of such compounds, which can be crucial for their potential applications in various scientific fields (Karthik et al., 2021).
Antimicrobial and Antitubercular Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity against human pathogenic bacteria, showing significant inhibition of bacterial growth. This indicates potential applications in developing new antimicrobial agents (Nagaraj et al., 2018). Additionally, novel synthesis methods have been employed to create derivatives with potent antitubercular activities, offering a promising avenue for developing new treatments for tuberculosis (Bisht et al., 2010).
Liquid Crystal Properties
A series of derivatives have been synthesized and shown to display liquid crystal behaviors, highlighting the potential for these compounds to be used in materials science, particularly in the development of liquid crystal displays (LCDs) and other optical devices (Zhao et al., 2013).
Catalytic Applications
The catalytic potential of related compounds has been explored, particularly in facilitating the Huisgen 1,3-dipolar cycloaddition, a key reaction in click chemistry. This research suggests the possibility of utilizing such compounds as catalysts in organic synthesis, enhancing reaction efficiency and selectivity (Ozcubukcu et al., 2009).
Future Directions
The future directions for research on this compound could include further investigation of its biological activities, such as its potential antimicrobial or antifungal properties . Additionally, further studies could explore its potential applications in medicinal chemistry, given the broad spectrum of biological properties demonstrated by similar compounds .
properties
IUPAC Name |
[4-(triazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-4-2-1-3-12(13)14(23)21-9-5-11(6-10-21)22-19-7-8-20-22/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGVFPCBQHNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

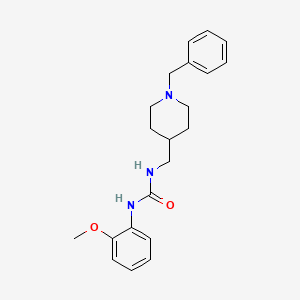
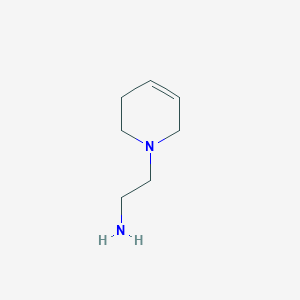
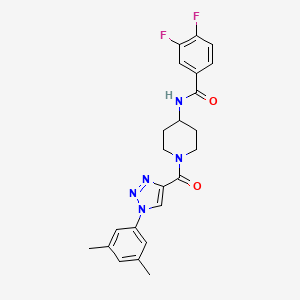
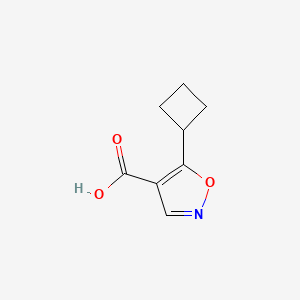
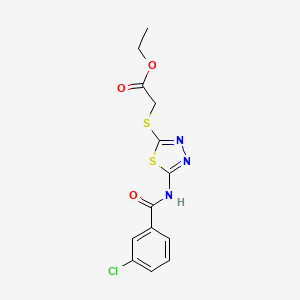
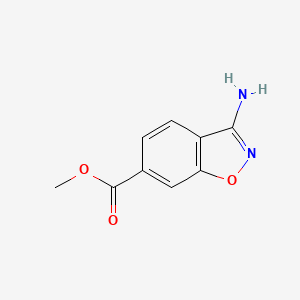
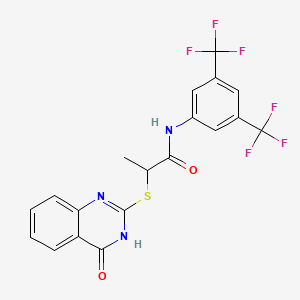
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)
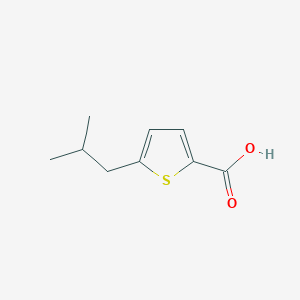
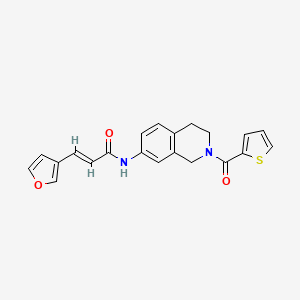
![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)
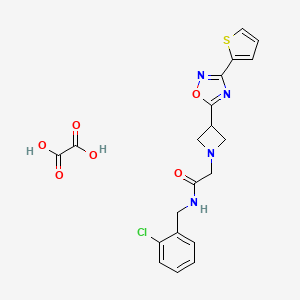
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)